molecular formula C15H15FN2O2 B5416305 N-(3-fluorophenyl)-N'-(4-methoxybenzyl)urea

N-(3-fluorophenyl)-N'-(4-methoxybenzyl)urea

Cat. No. B5416305
M. Wt: 274.29 g/mol
InChI Key: NTYJQENWQAVVIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-N'-(4-methoxybenzyl)urea (also known as FMeBzU) is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of FMeBzU is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer progression. Specifically, FMeBzU has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer development.
Biochemical and Physiological Effects:
FMeBzU has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anticancer properties, FMeBzU has been found to modulate the activity of various enzymes involved in cellular metabolism and energy production. It has also been shown to have neuroprotective effects in a mouse model of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of FMeBzU is that it exhibits potent activity against a variety of disease targets, making it a promising candidate for drug development. However, FMeBzU is relatively unstable and can degrade over time, making it difficult to work with in lab experiments. Additionally, FMeBzU has not yet been extensively tested in vivo, so its safety and efficacy in humans remains uncertain.

Future Directions

There are several future directions for research on FMeBzU. One area of interest is the development of more stable analogs of FMeBzU that retain its therapeutic activity. Another area of research is the investigation of FMeBzU's potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Huntington's disease. Additionally, further studies are needed to determine the safety and efficacy of FMeBzU in humans, which could pave the way for its use as a therapeutic agent in the clinic.

Synthesis Methods

FMeBzU can be synthesized through a multi-step process involving the reaction of 3-fluoroaniline with 4-methoxybenzaldehyde, followed by the addition of urea and catalytic amounts of acid. The resulting product can be purified through recrystallization and characterized using various spectroscopic techniques.

Scientific Research Applications

FMeBzU has been the subject of numerous scientific studies due to its potential therapeutic applications. One study found that FMeBzU exhibited significant anti-inflammatory effects in a mouse model of acute lung injury, suggesting that it may have potential as a treatment for inflammatory diseases. Another study demonstrated that FMeBzU had potent anticancer activity against multiple cancer cell lines, indicating that it may be a promising candidate for cancer therapy.

properties

IUPAC Name

1-(3-fluorophenyl)-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2/c1-20-14-7-5-11(6-8-14)10-17-15(19)18-13-4-2-3-12(16)9-13/h2-9H,10H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYJQENWQAVVIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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